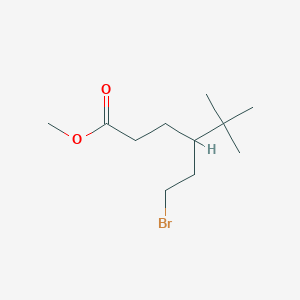
Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester is an organic compound with the molecular formula C11H21BrO2. This compound is a derivative of hexanoic acid, featuring a bromoethyl group and a dimethyl substitution, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester typically involves the esterification of hexanoic acid derivatives. One common method includes the reaction of 4-(2-bromoethyl)-5,5-dimethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl, amine, or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The bromoethyl group can participate in alkylation reactions, modifying nucleophilic sites on biomolecules. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-methyl, 2-bromoethyl ester: Similar structure but with a shorter carbon chain.
Hexanoic acid, 4-(2-chloroethyl)-5,5-dimethyl-, methyl ester: Similar structure but with a chloroethyl group instead of bromoethyl.
Hexanoic acid, 4-(2-iodoethyl)-5,5-dimethyl-, methyl ester: Similar structure but with an iodoethyl group instead of bromoethyl.
Uniqueness
Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester is unique due to its specific combination of functional groups, which provides distinct reactivity patterns. The presence of the bromoethyl group allows for selective substitution reactions, while the dimethyl substitution offers steric hindrance, influencing the compound’s overall reactivity and stability.
Properties
CAS No. |
142722-40-5 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
methyl 4-(2-bromoethyl)-5,5-dimethylhexanoate |
InChI |
InChI=1S/C11H21BrO2/c1-11(2,3)9(7-8-12)5-6-10(13)14-4/h9H,5-8H2,1-4H3 |
InChI Key |
BRFRDLBUJVUPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC(=O)OC)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)

![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
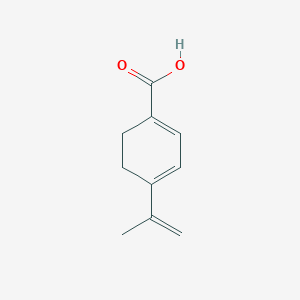
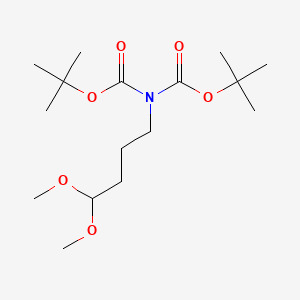
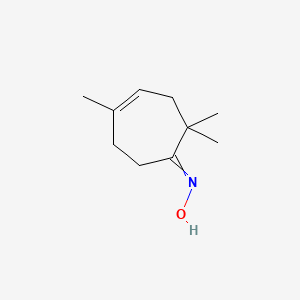

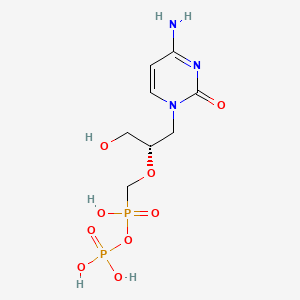
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
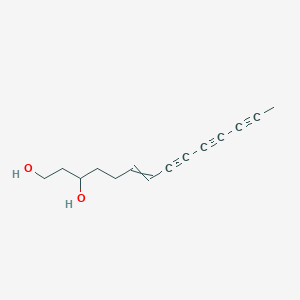
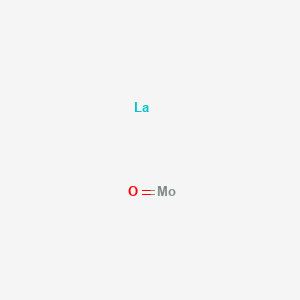
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
